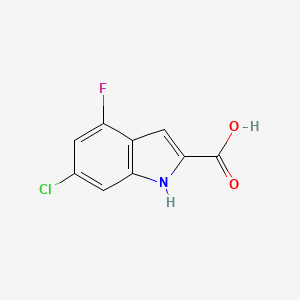

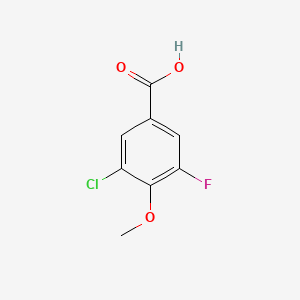

3-amino-N-butylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-N-butylbenzamide, also known as N-butyl-3-aminobenzamide (NBAB), is a synthetic amide that was initially developed as a potential anti-cancer agent. It has since been studied for its potential applications in various fields, including drug design, biochemistry, and physiology.

Wissenschaftliche Forschungsanwendungen

DNA Repair and Transformation Studies

- DNA Damage and Transformation: 3-Aminobenzamide is studied for its effects on DNA damage and transformation. It has been found to enhance the toxic effects of certain substances in cells and greatly enhance transformation induced by specific agents, highlighting its role in DNA repair and transformation processes (Lubet et al., 1984).

- Poly(ADP-ribose) in DNA Repair: The compound's role in DNA repair, particularly its interactions with poly(ADP-ribose) synthesis, is a subject of study. However, its specific regulatory role in this process is considered weak, as higher concentrations might lead to toxic side effects (Cleaver et al., 1985).

Radiosensitization and Pharmacokinetics

- Radiosensitization in Cancer Therapy: A fluorinated derivative of 3-Aminobenzamide, studied for its radiosensitizing properties, shows potential in cancer therapy. This research involves assessing its biodistribution and pharmacokinetics in tumor-bearing rats (Brix et al., 2005).

Cellular Metabolism and Toxicity

- Metabolic Effects and Cell Viability: Investigations into the metabolic effects of 3-Aminobenzamide reveal its impact on cell viability, glucose metabolism, and DNA synthesis. These studies suggest that the compound's utility might be limited due to these broad effects at experimental concentrations (Milam & Cleaver, 1984).

Cellular Mechanisms and Drug Potentiation

- Interaction with Cellular Mechanisms: 3-Aminobenzamide's interaction with various cellular processes, such as DNA repair and cellular functions, is highlighted through its potentiation of other drugs' cytotoxicity in certain cell types (Moses et al., 1990).

Miscellaneous Applications

- Inhibition of Poly(ADP-ribose) Synthetase: The compound's role as an inhibitor of poly(ADP-ribose) synthetase, impacting various cellular processes including cell death, has been explored in different cell types (Malorni et al., 1995).

- Application in Heart Transplantation: Research indicates that 3-Aminobenzamide may have beneficial effects against ischemia/reperfusion injury in heart transplantation, mainly by preventing energy depletion (Fiorillo et al., 2003).

Eigenschaften

IUPAC Name |

3-amino-N-butylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-3-7-13-11(14)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNPBDZUBXOTRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398893 |

Source

|

| Record name | 3-amino-N-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6837-99-6 |

Source

|

| Record name | 3-amino-N-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chlorobenzyl)thio]benzoic acid](/img/structure/B1350889.png)

![Ethanone, 2-chloro-1-[4-(methylthio)phenyl]-](/img/structure/B1350895.png)

![N-[(2,5-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B1350901.png)